![molecular formula C21H19ClN4O2S B2354858 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione CAS No. 442864-91-7](/img/structure/B2354858.png)
7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Reactivity and Properties of Methylthiopurines
- Studies on 6-methylthiopurin-8-ones have shown that these compounds, upon reaction with chlorine, are converted into their corresponding sulphones. This chemical transformation highlights the reactivity of methylthiopurines, which could be of interest in developing new chemical synthesis methods or understanding the chemical behavior of complex molecules containing sulfur and nitrogen heteroatoms (Bergmann, Rahat, & Tamir, 1974).
Synthesis and Characterization of Purine Derivatives
- The synthesis and structural analysis of 2-aminopurine derivatives have been explored, revealing intricate hydrogen-bonding networks and stacking formations between phenyl and purine rings. These findings could be relevant for understanding the molecular interactions and stability of compounds similar to the one , potentially aiding in the design of new drugs or materials (Lynch & Mcclenaghan, 2003).
Application in Sulfur-transfer Agents
- The preparation of sulfur-transfer agents, including those related to sulfur-containing purine derivatives, underscores the significance of such compounds in synthetic chemistry. These agents can be used in a variety of chemical reactions, including the synthesis of pharmaceuticals or materials with specific sulfur functionalities (Klose, Reese, & Song, 1997).
Synthesis of Bis(7-Methyl-2- or 6-Purinyl) Disulfides
- The synthesis of substituted purinethiones and their oxidation to disulfides demonstrates the potential of purine-based compounds in chemical synthesis, possibly including the development of new chemical entities with biological or catalytic activities (Kowalska, 2007).
Propiedades
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-[(3-methylphenyl)methylsulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c1-13-6-5-7-14(10-13)12-29-21-23-18-17(19(27)24-20(28)25(18)2)26(21)11-15-8-3-4-9-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUVSTFIRXFLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

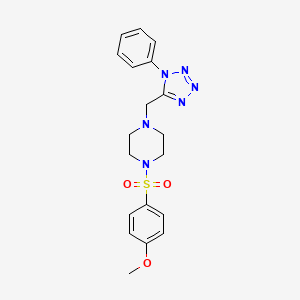
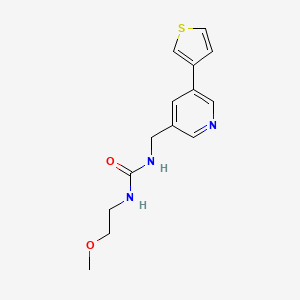
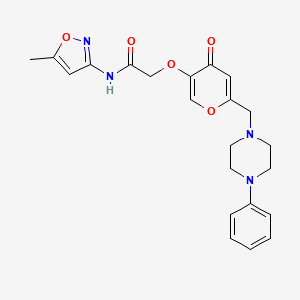
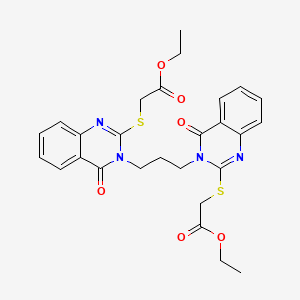
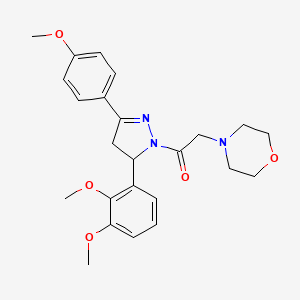
![(4E)-1-[3-(diethylamino)propyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione](/img/structure/B2354786.png)
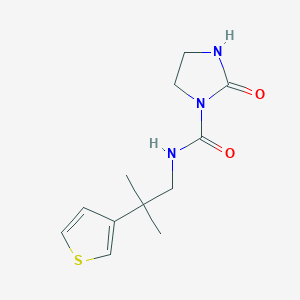
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2354788.png)

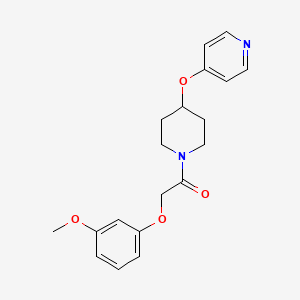
![4-ethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2354794.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2354796.png)
![N-(3,4-dimethoxyphenethyl)-4-((6-((3-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2354797.png)
